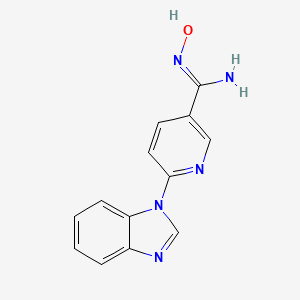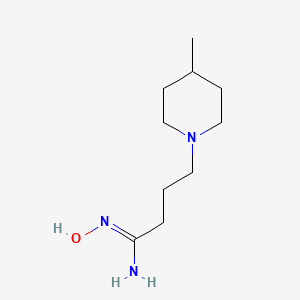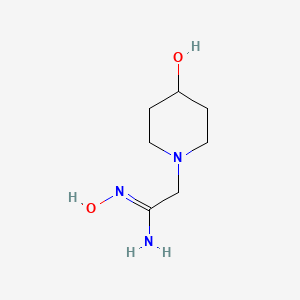
6-(1H-1,3-benzodiazol-1-yl)-N'-hydroxypyridine-3-carboximidamide
Vue d'ensemble
Description
Molecular Structure Analysis
These compounds typically have a complex molecular structure. For instance, imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Applications De Recherche Scientifique
Drug Discovery
Compounds containing the 1,3-benzodiazol-1-yl moiety, such as our compound of interest, have been found to be useful in drug discovery . They form the core of several natural products and drugs, including histidine, purine, histamine, and DNA-based structures .
Material Synthesis
The unique structure of this compound allows for innovative applications in material synthesis. It can be used to create new materials with specific properties, contributing to advancements in fields like nanotechnology, electronics, and more.
Biological Studies
This compound’s unique structure also makes it valuable in biological studies. It can be used to study various biological processes, contributing to our understanding of life at the molecular level.
Antibacterial Activity
Imidazole derivatives, which include our compound of interest, have been reported to show antibacterial activity . This makes them potential candidates for the development of new antibacterial drugs .
Antitumor Activity
Imidazole derivatives have also been reported to show antitumor activity . This suggests that our compound of interest could potentially be used in cancer treatment .
Anti-inflammatory Activity
The anti-inflammatory activity of imidazole derivatives has been reported in the literature . This suggests that our compound of interest could potentially be used in the treatment of inflammatory diseases .
Mécanisme D'action
Target of Action
The primary targets of 6-(1H-1,3-benzodiazol-1-yl)-N’-hydroxypyridine-3-carboximidamide are Cyclin-A2 and Cyclin-dependent kinase 2 . These proteins play a crucial role in cell cycle regulation, particularly the transition from G1 phase to S phase and the initiation of DNA replication.
Mode of Action
The compound interacts with its targets by binding to the active site, thereby inhibiting the function of these proteins . This results in the disruption of cell cycle progression, preventing the cells from entering the S phase and initiating DNA replication.
Biochemical Pathways
The affected pathway is the cell cycle regulation pathway . By inhibiting Cyclin-A2 and Cyclin-dependent kinase 2, the compound disrupts the normal progression of the cell cycle . The downstream effects include halted cell growth and proliferation.
Result of Action
The molecular effect of the compound’s action is the inhibition of Cyclin-A2 and Cyclin-dependent kinase 2 . On a cellular level, this results in the disruption of cell cycle progression, leading to halted cell growth and proliferation. This could potentially be used for the treatment of diseases characterized by uncontrolled cell growth, such as cancer.
Safety and Hazards
The safety and hazards associated with these compounds can vary widely depending on their specific structure and how they are used. For example, some compounds containing the 1H-1,3-benzodiazol-1-yl and pyridine groups are labeled with the GHS07 pictogram, indicating that they can cause harm if swallowed, inhaled, or if they come into contact with skin .
Propriétés
IUPAC Name |
6-(benzimidazol-1-yl)-N'-hydroxypyridine-3-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O/c14-13(17-19)9-5-6-12(15-7-9)18-8-16-10-3-1-2-4-11(10)18/h1-8,19H,(H2,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYOJHNFHVUBHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=NC=C(C=C3)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=CN2C3=NC=C(C=C3)/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1H-1,3-benzodiazol-1-yl)-N'-hydroxypyridine-3-carboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(hydroxyimino)piperidin-1-yl]-N-methylacetamide](/img/structure/B3339352.png)
![3-[(2-Hydroxy-4-methylphenyl)formamido]propanoic acid](/img/structure/B3339355.png)



![3-{4-[1-(Hydroxyimino)ethyl]phenyl}-1-phenylurea](/img/structure/B3339395.png)


![N'-hydroxy-2-[(3-methoxyphenyl)methoxy]ethanimidamide](/img/structure/B3339405.png)
![2-Ethyl-1-[4-(hydroxyimino)piperidin-1-yl]butan-1-one](/img/structure/B3339407.png)
![4-fluoro-N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide](/img/structure/B3339408.png)


